Geranic acid, also known as geranate or decaprenoic acid, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Geranic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, geranic acid is primarily located in the cytoplasm. Geranic acid is an acidic, dry, and feet tasting compound that can be found in a number of food items such as herbs and spices, peppermint, common walnut, and fats and oils. This makes geranic acid a potential biomarker for the consumption of these food products.
Geranic acid
CAS No.: 459-80-3
Cat. No.: VC0525443
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 459-80-3 |
---|---|
Molecular Formula | C10H16O2 |
Molecular Weight | 168.23 g/mol |
IUPAC Name | (2E)-3,7-dimethylocta-2,6-dienoic acid |
Standard InChI | InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+ |
Standard InChI Key | ZHYZQXUYZJNEHD-CLFYSBASSA-N |
Isomeric SMILES | CC(=CCC/C(=C/C(=O)O)/C)C |
SMILES | CC(=CCCC(=CC(=O)O)C)C |
Canonical SMILES | CC(=CCCC(=CC(=O)O)C)C |
Appearance | Solid powder |
Boiling Point | 250.0 °C |
Introduction
Chemical and Physical Properties
Geranic acid’s chemical structure underpins its physical characteristics and reactivity. Key properties include:
The compound’s α,β-unsaturated carbonyl system facilitates Michael addition reactions and conjugation with biological nucleophiles, explaining its antimicrobial activity . Its lipophilic nature (LogP = 3.46) enhances membrane permeability, a critical factor in its antifungal action against pathogens like Fusarium graminearum .
Synthesis and Production Methods
Chemical Synthesis
Traditional routes involve:
-
Aldol Condensation: 2-Methylhepten-2-one-6 reacts with iodo- or bromoacetic ester using zinc catalysts to form geranic acid .
-
Citral Oxidation: Geraniol or citral undergoes oxidation via Jones reagent or microbial enzymes to yield geranic acid .
Microbial Biotransformation
Recent studies highlight microbial platforms for sustainable production:
-
Mucor irregularis IIIMF4011: Converts geraniol to geranic acid with 98.89% efficiency in 72 hours under optimized conditions (28°C, pH 6.5) . Scaling to a 3 L fermentor achieved 1.5 L working volume with consistent yield, demonstrating industrial viability .
-
Pseudomonas putida DSM 12264: Engineered strains produce 193 mg/L geranic acid via de novo biosynthesis from glycerol, leveraging the mevalonate pathway .
Table 1: Comparative Production Metrics
Method | Yield | Time | Scalability |
---|---|---|---|
Chemical Synthesis | 60–70% | 8–12 hours | Moderate |
Mucor irregularis | 98.89% | 72 hours | High |
Engineered P. putida | 193 mg/L | 48 hours | High |
Biological and Industrial Applications
Flavor and Fragrance Industry
Geranic acid imparts green, citrus, and woody notes at thresholds of 10 ppm (odor) and 20 ppm (taste) . It enhances flavors in Sorachi Ace beer and acts as a pheromone mimic in apiculture .
Antifungal Activity
The acid inhibits Fusarium graminearum (maize pathogen) and Colletotrichum graminicola via membrane disruption and melanin synthesis inhibition . At 0.5 mM, it reduces fungal biomass by 78% in vitro .
Dermatological Uses
Geranic acid suppresses tyrosinase activity (IC₅₀ = 12 µM), making it a candidate for depigmenting creams. It outperforms arbutin in reducing melanin synthesis by 40% in murine B16 cells .
Analytical Characterization
Advanced techniques validate geranic acid’s structure and purity:
-
GC–MS: Characteristic fragments at m/z 169.25 [M + H]⁺ and 151.20 [M – H₂O]⁺ .
-
¹H NMR: Signals at δ 2.12 (3H, s, H-10), 1.55 (3H, s, H-9), and 5.30–5.90 ppm (olefinic protons) .
-
HPLC: Retention time 8.2 minutes (C18 column, 60% acetonitrile/water) .
Recent Advances and Future Directions
Metabolic Engineering
CRISPR-Cas9 editing of P. putida’s isoprenoid flux increased geranic acid titers to 450 mg/L in pilot studies . Co-expression of farnesyl diphosphate synthase (FPS) further enhanced precursor supply.
Sustainable Production
M. irregularis-based bioreactors reduce production costs by 60% compared to chemical methods, with a carbon footprint of 2.1 kg CO₂/kg product .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume